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molecular formula C9H9NO2 B1209690 Phenol oxazoline CAS No. 81428-58-2

Phenol oxazoline

Cat. No. B1209690
M. Wt: 163.17 g/mol
InChI Key: CISDUCORJHLMML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05281675

Procedure details

Phenyl ester of 4-hydroxybenzoic acid (19.28 grams, 0.09 mole) and monoethanolamine (5.55 grams, 0.0909 mole) are added to a reactor and stirred as a powder under a nitrogen atmosphere. Heating commences and fourteen minutes later, a temperature of 150° C. is achieved. After 108 minutes at 150° C., the reactor is cooled to 60° C., then chloroform (100 milliliters) is added. After boiling for 5 minutes, the chloroform is decanted off, and a second portion (100 milliliters) of chloroform is added. After boiling for 5 minutes, the chloroform is again removed by decantation. A third portion (100 milliliters) of chloroform is added followed by boiling for 5 minutes and decantation. Ethyl acetate (100 grams) is added to the powder product remaining in the reactor and stirring under a nitrogen atmosphere commences to provide a fine slurry. Thionyl chloride (21.41 grams, 0.18 mole) dissolved in ethyl acetate (50 grams) is added to the reactor inducing an exotherm to 29° C. three minutes later. The reactor is allowed to cool to 25° C. and maintained therein for 237 minutes. The product is filtered off and the product recovered on the filter is washed with two portions (50 milliliters) of ethyl acetate. The filter cake of N-(2-chloroethyl)-4-hydroxybenzamide slightly damp with ethyl acetate is added to a beaker containing deionized water (300 milliliters) and stirred to a solution. Five percent aqueous sodium hydroxide solution is added dropwise to the solution until the pH reached 7. At this time, a white slurry of crystalline product is formed and is stirred for an additional ten minutes before filtration. The product is washed on the filter with two portions (50 milliliters) of deionized water, removed, added to a porcelain dish and then dried in a vacuum oven at 50° C. and 1 mm Hg for two hours. After this time, the product is removed and boiled in acetone (300 milliliters). After cooling to 25° C., 200 milliliters of the acetone is removed by rotary evaporation. The resulting product is recovered by filtration, washed on the filter with cold acetone (25 milliliters), removed, added to a porcelain dish and then dried in a vacuum oven at 50° C. and 1 mm Hg to a constant weight of 9.02 grams of crystalline white powder. Fourier transform infrared spectrophotometric analysis of a potassium bromide pellet of the product reveals the presence of the expected oxazoline >C=N-absorbance at 1636 cm-1, the hydroxyl group O--H stretching at 3442 cm-1 and the out-of-plane C--H bending vibration at 839 cm-1 indicative of para-disubstitution. An absorption characteristic of the oxazoline ring is observed at 945 cm-1. Proton magnetic resonance spectroscopy (250 MHz) further confirms the product structure as the 2-(4-hydroxyphenyl)oxazoline.
[Compound]
Name
Phenyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
19.28 g
Type
reactant
Reaction Step One
Quantity
5.55 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
21.41 g
Type
reactant
Reaction Step Three
Quantity
50 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=O)=[CH:4][CH:3]=1.[CH2:11]([CH2:13][NH2:14])O.C(Cl)(Cl)Cl.S(Cl)(Cl)=O>C(OCC)(=O)C>[OH:1][C:2]1[CH:3]=[CH:4][C:5]([C:6]2[O:8][CH2:11][CH2:13][N:14]=2)=[CH:9][CH:10]=1

Inputs

Step One
Name
Phenyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
19.28 g
Type
reactant
Smiles
OC1=CC=C(C(=O)O)C=C1
Name
Quantity
5.55 g
Type
reactant
Smiles
C(O)CN
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
21.41 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
50 g
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred as a powder under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Heating commences and fourteen minutes
CUSTOM
Type
CUSTOM
Details
a temperature of 150° C.
WAIT
Type
WAIT
Details
After boiling for 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
the chloroform is decanted off
ADDITION
Type
ADDITION
Details
a second portion (100 milliliters) of chloroform is added
WAIT
Type
WAIT
Details
After boiling for 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
the chloroform is again removed by decantation
ADDITION
Type
ADDITION
Details
A third portion (100 milliliters) of chloroform is added
WAIT
Type
WAIT
Details
by boiling for 5 minutes
Duration
5 min
ADDITION
Type
ADDITION
Details
Ethyl acetate (100 grams) is added to the powder product
STIRRING
Type
STIRRING
Details
stirring under a nitrogen atmosphere commences
CUSTOM
Type
CUSTOM
Details
to provide a fine slurry
ADDITION
Type
ADDITION
Details
is added to the reactor
CUSTOM
Type
CUSTOM
Details
to 29° C.
CUSTOM
Type
CUSTOM
Details
three minutes
Duration
3 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool to 25° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintained
WAIT
Type
WAIT
Details
for 237 minutes
Duration
237 min
FILTRATION
Type
FILTRATION
Details
The product is filtered off
CUSTOM
Type
CUSTOM
Details
the product recovered on the filter
WASH
Type
WASH
Details
is washed with two portions (50 milliliters) of ethyl acetate
ADDITION
Type
ADDITION
Details
is added to a beaker
ADDITION
Type
ADDITION
Details
containing deionized water (300 milliliters)
STIRRING
Type
STIRRING
Details
stirred to a solution
ADDITION
Type
ADDITION
Details
Five percent aqueous sodium hydroxide solution is added dropwise to the solution until the pH
CUSTOM
Type
CUSTOM
Details
At this time, a white slurry of crystalline product is formed
STIRRING
Type
STIRRING
Details
is stirred for an additional ten minutes before filtration
WASH
Type
WASH
Details
The product is washed on the
FILTRATION
Type
FILTRATION
Details
filter with two portions (50 milliliters) of deionized water
CUSTOM
Type
CUSTOM
Details
removed
ADDITION
Type
ADDITION
Details
added to a porcelain dish
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at 50° C.
WAIT
Type
WAIT
Details
1 mm Hg for two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After this time, the product is removed
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 25° C.
CUSTOM
Type
CUSTOM
Details
200 milliliters of the acetone is removed by rotary evaporation
FILTRATION
Type
FILTRATION
Details
The resulting product is recovered by filtration
WASH
Type
WASH
Details
washed on the
FILTRATION
Type
FILTRATION
Details
filter with cold acetone (25 milliliters)
CUSTOM
Type
CUSTOM
Details
removed
ADDITION
Type
ADDITION
Details
added to a porcelain dish
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at 50° C.

Outcomes

Product
Details
Reaction Time
108 min
Name
Type
Smiles
OC1=CC=C(C=C1)C=1OCCN1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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